molecular formula C13H7Cl3N2O6 B14518782 1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene CAS No. 62530-13-6

1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene

Cat. No.: B14518782
CAS No.: 62530-13-6
M. Wt: 393.6 g/mol
InChI Key: MFYHLXJDDWEZFM-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene involves several steps, each requiring specific reaction conditions. The synthetic route typically includes:

    Nitration: Introduction of nitro groups into the benzene ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Etherification: Formation of an ether bond by reacting phenol with methanol.

    Coupling Reaction: Combining the chlorinated and nitrated benzene rings with the phenoxy group.

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene can be compared with similar compounds such as:

    1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxybenzene: Lacks the nitro groups, resulting in different chemical properties and reactivity.

    1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene: Contains an ethanesulfonyl group instead of nitro groups, leading to different applications and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62530-13-6

Molecular Formula

C13H7Cl3N2O6

Molecular Weight

393.6 g/mol

IUPAC Name

1-chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene

InChI

InChI=1S/C13H7Cl3N2O6/c1-23-12-8(16)5-9(17(19)20)13(11(12)18(21)22)24-10-3-2-6(14)4-7(10)15/h2-5H,1H3

InChI Key

MFYHLXJDDWEZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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